

Delphinidin 3-galactoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Delphinidin 3-galactoside*

Cat. No.: *B150078*

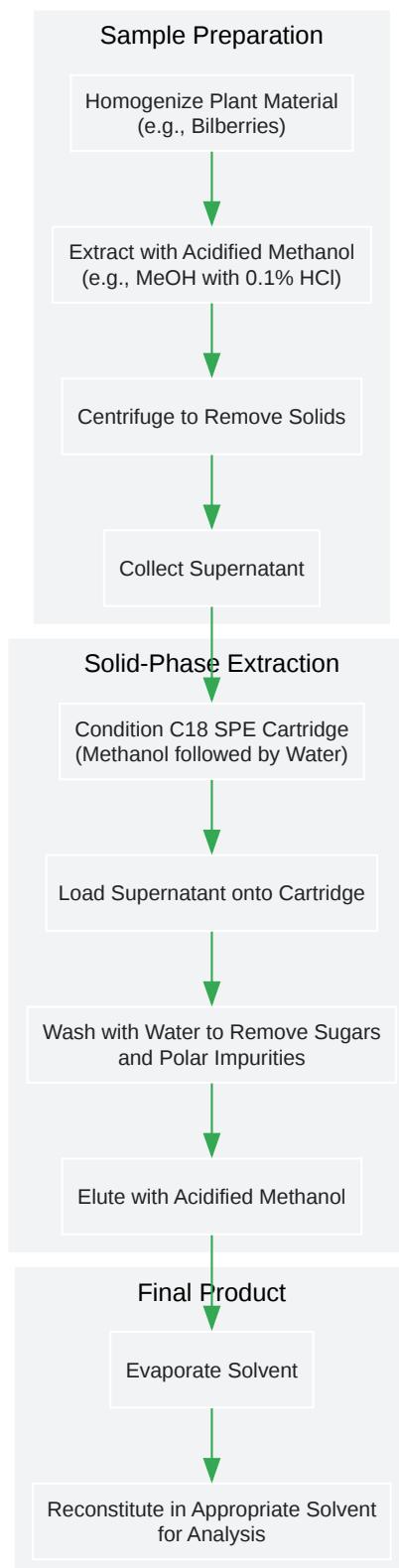
[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Delphinidin 3-galactoside**, a naturally occurring anthocyanin, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, experimental protocols for its analysis, and its role in key cellular signaling pathways.

Core Chemical and Physical Properties

Delphinidin 3-galactoside is a flavonoid that exists in different forms, primarily as a chloride salt and a cation. The specific form is critical for accurate molecular weight calculations and experimental reproducibility.


Property	Delphinidin 3-galactoside Chloride	Delphinidin 3-galactoside Cation
CAS Number	28500-00-7	197250-28-5
Molecular Formula	$C_{21}H_{21}ClO_{12}$	$C_{21}H_{21}O_{12}^+$
Molecular Weight	500.84 g/mol	465.39 g/mol
Synonyms	Empetrin chloride, Delphinidin 3-O- β -D-galactoside chloride	Delphinidin 3-O-galactoside

Experimental Protocols

Extraction and Purification: Solid-Phase Extraction (SPE)

A common method for the extraction and purification of **Delphinidin 3-galactoside** from plant matrices involves solid-phase extraction.

Workflow for Solid-Phase Extraction of **Delphinidin 3-galactoside**

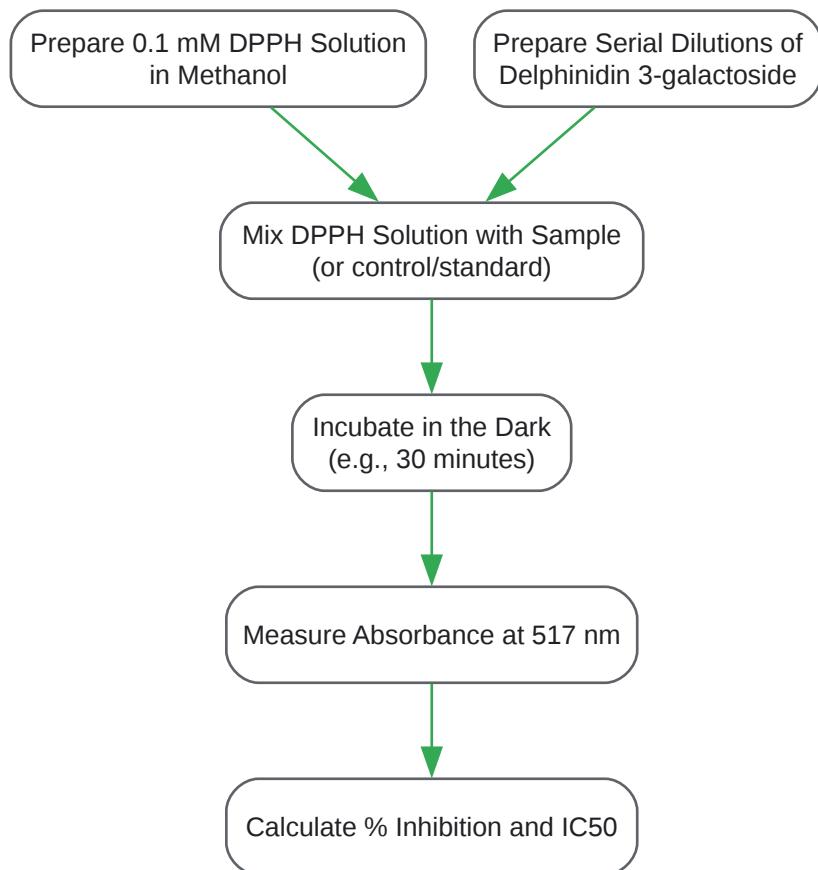
[Click to download full resolution via product page](#)

Caption: Workflow for the extraction and purification of **Delphinidin 3-galactoside**.

Detailed Steps:

- **Sample Preparation:** Homogenize the plant material (e.g., bilberries, blackcurrants) and extract with an acidified methanol solution (e.g., methanol with 0.1% HCl) to stabilize the anthocyanins in their flavylium cation form.
- **Centrifugation:** Centrifuge the mixture to pellet solid debris and collect the supernatant containing the anthocyanins.
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge by passing methanol followed by water through it. This activates the stationary phase.
- **Sample Loading:** Load the supernatant onto the conditioned SPE cartridge. The anthocyanins will adsorb to the C18 stationary phase.
- **Washing:** Wash the cartridge with water to remove highly polar impurities such as sugars and organic acids.
- **Elution:** Elute the **Delphinidin 3-galactoside** from the cartridge using an acidified methanol solution.
- **Solvent Evaporation and Reconstitution:** Evaporate the solvent from the eluate, and reconstitute the purified extract in a suitable solvent for downstream analysis.

Quantification: High-Performance Liquid Chromatography (HPLC)


HPLC is a standard method for the quantification of **Delphinidin 3-galactoside**.

Parameter	Value
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 μ m particle size)
Mobile Phase A	Acetonitrile with 0.1% trifluoroacetic acid
Mobile Phase B	Water with 0.1% trifluoroacetic acid
Gradient	A typical gradient runs from a low to a high concentration of Mobile Phase A over 20-30 minutes.
Flow Rate	0.8 - 1.0 mL/min
Detection	Diode-array detector (DAD) at 520 nm
LOD	Approximately 47 ng/mL [1][2]
LOQ	Approximately 213 ng/mL [1][2]

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant capacity of **Delphinidin 3-galactoside** can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Workflow for DPPH Antioxidant Assay

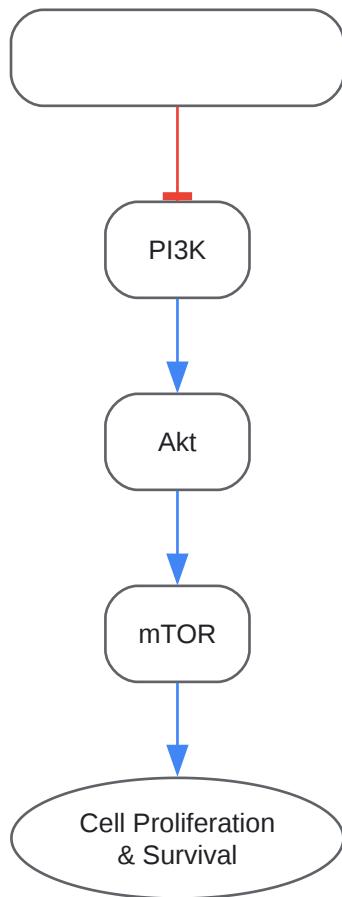
[Click to download full resolution via product page](#)

Caption: General workflow for the DPPH radical scavenging assay.

Detailed Steps:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Sample Preparation: Prepare serial dilutions of the purified **Delphinidin 3-galactoside**. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
- Reaction: Mix the DPPH solution with the sample, control, or standard.
- Incubation: Incubate the reaction mixture in the dark at room temperature for approximately 30 minutes.
- Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

- Calculation: Calculate the percentage of DPPH radical scavenging and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

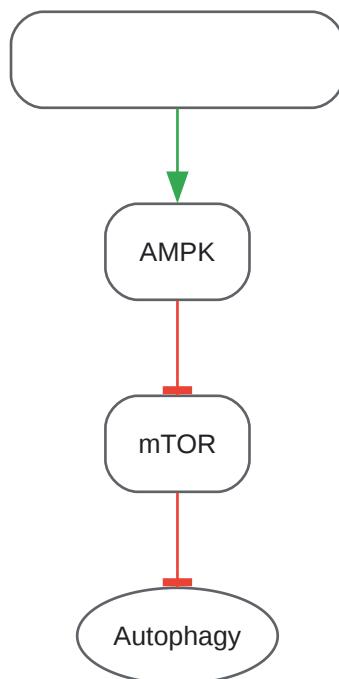

Signaling Pathway Modulation

Delphinidin and its glycosides have been shown to modulate key cellular signaling pathways involved in cell growth, proliferation, and metabolism.

Inhibition of the PI3K/Akt/mTOR Pathway

Delphinidin has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.^{[3][4]} By inhibiting this pathway, delphinidin can suppress cell survival and growth.

Inhibition of PI3K/Akt/mTOR Signaling by **Delphinidin 3-galactoside**


[Click to download full resolution via product page](#)

Caption: **Delphinidin 3-galactoside** inhibits the PI3K/Akt/mTOR pathway.

Activation of the AMPK Pathway

Delphinidin can activate the AMP-activated protein kinase (AMPK) signaling pathway.^{[2][5][6][7][8]} AMPK is a key energy sensor that, when activated, can inhibit anabolic pathways and promote catabolic processes, including autophagy. This activation can also lead to the inhibition of the mTOR pathway.

Activation of AMPK Signaling by **Delphinidin 3-galactoside**

[Click to download full resolution via product page](#)

Caption: **Delphinidin 3-galactoside** activates the AMPK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Delphinidin induced protective autophagy via mTOR pathway suppression and AMPK pathway activation in HER-2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [acmeresearchlabs.in](https://www.acmeresearchlabs.in) [acmeresearchlabs.in]
- 6. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway | Aging [aging-us.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. Delphinidin induced protective autophagy via mTOR pathway suppression and AMPK pathway activation in HER-2 positive breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Delphinidin 3-galactoside: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150078#delphinidin-3-galactoside-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b150078#delphinidin-3-galactoside-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com